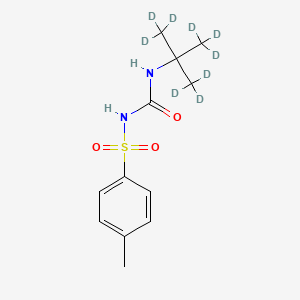
5(6)-CARBOXYNAPHTHOFLUORESCEIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(6)-Carboxynaphthofluorescein, also known as CNF, is a fluorescent dye that is used in a variety of scientific research applications. It belongs to the family of naphthofluorescein dyes, which are widely used in biological applications due to their high photostability, low toxicity, and strong fluorescence. CNF is a highly fluorescent dye that emits a bright green light when excited by ultraviolet light, making it ideal for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification :
- Mattingly (1992) demonstrated the use of 5(6)-Carboxyfluorescein in chemical synthesis. Specifically, they described the preparation of 5- and 6-(aminomethyl)fluorescein, emphasizing the conversion processes involved (Mattingly, 1992).
Purification and Characterization :
- Ralston et al. (1981) discussed the importance of purifying 5(6)-Carboxyfluorescein for applications involving vesicles and cells. They outlined a method for its purification to ensure accuracy in studies (Ralston et al., 1981).
Biological Applications and Sensing :
- Bidmanová et al. (2012) explored the conjugation of 5(6)-Carboxyfluorescein and 5(6)-Carboxynaphthofluorescein with bovine serum albumin for optical pH sensing. This demonstrates its utility in bioprocessing, clinical diagnostics, and environmental monitoring (Bidmanová et al., 2012).
Chemical Reaction Monitoring :
- Fukuda et al. (2014) utilized 5(6)-Carboxynaphthofluorescein in a novel method to monitor chemical reactions in microdroplets using fluorescence spectroscopy. This application is particularly useful in microfluidic systems (Fukuda et al., 2014).
Phloem Sap Translocation Monitoring :
- Grignon et al. (1989) employed 6(5)Carboxyfluorescein as a tracer for phloem sap translocation in plants. This application is significant in plant physiology and botany (Grignon et al., 1989).
Fluorescence Labeling :
- Xia et al. (2019) demonstrated how 5-Carboxylfluorescein's optical properties can be modified with arginine-rich cell-penetrating peptides for intracellular pH imaging, expanding its applications in biological research (Xia et al., 2019).
Development of Fluorescent Dyes for Biological Labeling :
- Selin et al. (2020) focused on the synthesis of modified fluoresceins for click reactions, indicating the importance of fluorescein derivatives like 5(6)-Carboxyfluorescein in labeling biomolecules (Selin et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5(6)-CARBOXYNAPHTHOFLUORESCEIN can be achieved by a multi-step process involving several reactions.", "Starting Materials": [ "2-naphthol", "phthalic anhydride", "fluorescein", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of phthalic acid derivative", "Phthalic anhydride and 2-naphthol are heated in the presence of sulfuric acid to form 5-(2-hydroxyphenyl)-2-naphthoic acid.", "Step 2: Synthesis of fluorescein derivative", "Fluorescein is reacted with sodium hydroxide to form sodium fluorescein.", "Step 3: Coupling reaction", "5-(2-hydroxyphenyl)-2-naphthoic acid and sodium fluorescein are coupled in the presence of ethanol and water to form 5(6)-CARBOXYNAPHTHOFLUORESCEIN.", "Step 4: Purification", "The crude product is purified using column chromatography to obtain pure 5(6)-CARBOXYNAPHTHOFLUORESCEIN." ] } | |
CAS-Nummer |
128724-35-6 |
Produktname |
5(6)-CARBOXYNAPHTHOFLUORESCEIN |
Molekularformel |
C28H18O3 |
Molekulargewicht |
402.449 |
InChI |
InChI=1S/C28H18O3/c1-16-3-2-4-19(13-16)26-24-9-5-17-14-20(29)7-11-22(17)27(24)31-28-23-12-8-21(30)15-18(23)6-10-25(26)28/h2-15,29H,1H3 |
InChI-Schlüssel |
SHYSWDIJAFDQED-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 5(6)-Carboxynaphthofluorescein in current research?
A1: 5(6)-Carboxynaphthofluorescein is primarily utilized as a fluorescent probe in various research applications.
- Colorimetric detection of ion channel activity: This compound acts as an intravesicular pH probe, enabling the colorimetric detection of activity, selectivity, and cooperativity in ion channels like gramicidin A. []
- Monitoring chemical reactions in microdroplets: Researchers have employed 5(6)-Carboxynaphthofluorescein alongside CdSe/ZnS quantum dots to monitor chemical reactions within microdroplets in real time using fluorescence spectroscopy. []
- Optical pH sensing: This compound can be conjugated with bovine serum albumin and immobilized for the development of optical pH sensors. []
Q2: How does 5(6)-Carboxynaphthofluorescein facilitate the detection of ion channel activity?
A: The mechanism relies on the compound's pH sensitivity. When encapsulated within vesicles, changes in the internal pH, often induced by the transport of ions through channels like gramicidin A, lead to detectable changes in the fluorescence of 5(6)-Carboxynaphthofluorescein. This allows researchers to monitor ion channel activity and assess factors like selectivity and cooperativity. []
Q3: Can you elaborate on the use of 5(6)-Carboxynaphthofluorescein in microdroplet reactions?
A: In microfluidic systems, 5(6)-Carboxynaphthofluorescein serves as a fluorescent reactant alongside CdSe/ZnS quantum dots. By monitoring the fluorescence spectra of these components within individual microdroplets, researchers can track the reaction progress in real-time. This technique allows for investigating the influence of droplet size on reaction kinetics by adjusting flow rates within the microfluidic device. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)


![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)